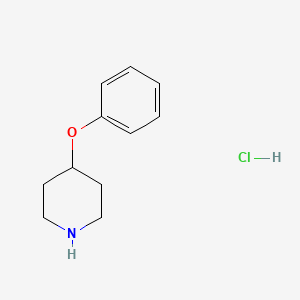

4-Phenoxypiperidine hydrochloride

Beschreibung

4-Phenoxypiperidine hydrochloride (CAS 3413-27-2) is a piperidine derivative with a phenoxy group attached to the 4-position of the piperidine ring. Its molecular formula is C₁₁H₁₅NO·HCl, and it has a molecular weight of 177.25 g/mol . This compound has demonstrated pharmacological relevance, particularly as a histamine H₃ receptor inverse agonist, showing robust wake-promoting activity in preclinical studies . Its structural simplicity and aromatic substituent make it a versatile scaffold for medicinal chemistry.

Eigenschaften

IUPAC Name |

4-phenoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLPFTXZECHTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955665 | |

| Record name | 4-Phenoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-27-2 | |

| Record name | 4-Phenoxypiperidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENOXYPIPERIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M89K01F27C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The synthesis of 4-Phenoxypiperidine hydrochloride typically involves the reaction of 4-phenoxypiperidine with hydrochloric acid. One common synthetic route includes the following steps:

Formation of 4-Phenoxypiperidine: This can be achieved through the reaction of phenol with piperidine in the presence of a suitable catalyst.

Hydrochloride Formation: The resulting 4-phenoxypiperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

4-Phenoxypiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenol and piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Wissenschaftliche Forschungsanwendungen

4-Phenoxypiperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Phenoxypiperidine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect neurotransmitter systems and ion channels .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below compares 4-phenoxypiperidine hydrochloride with key analogs, emphasizing structural variations and physicochemical properties:

Functional Group Impact on Pharmacological Activity

- Phenoxy vs. Fluorinated Phenoxy: The addition of fluorine (e.g., 3-fluorophenoxy) enhances metabolic stability by resisting oxidative degradation, a common issue in drug development. The trifluoromethyl group further amplifies this effect while increasing lipophilicity .

- Methoxymethyl : The ether-linked methoxymethyl group (e.g., 4-(Methoxymethyl)piperidine HCl) balances solubility and membrane permeability, making it suitable for oral formulations .

Toxicity and Environmental Considerations

- 4-Phenoxypiperidine HCl: Limited ecological data, but its simpler structure suggests easier biodegradability compared to halogenated analogs.

- Diphenylmethoxy Analogs : Higher molecular weight and aromaticity raise concerns about bioaccumulation, though specific toxicity studies are lacking .

- Fluorinated Derivatives : While fluorine improves drug-like properties, environmental persistence of fluorinated compounds requires careful disposal .

Biologische Aktivität

4-Phenoxypiperidine hydrochloride (APPHCl) is a compound of significant interest in pharmacology, particularly due to its biological activity as an opioid analgesic. This article explores its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant research findings.

Target Receptors

this compound primarily acts as an agonist at the μ-opioid receptors in the central nervous system. This interaction is crucial for its analgesic properties, leading to various physiological effects such as pain relief and modulation of neurotransmitter release.

Mode of Action

Upon binding to μ-opioid receptors, APPHCl activates several biochemical pathways that contribute to its therapeutic effects:

- Analgesia : Activation results in significant pain relief, making it effective for treating moderate to severe acute pain.

- Biochemical Pathways : The compound modulates neurotransmitter release and neuronal excitability, which can reduce smooth muscle spasms and suppress the cough reflex more effectively than morphine .

Pharmacokinetics

The pharmacokinetic profile of APPHCl indicates:

- Onset of Action : Rapid onset compared to traditional opioids.

- Duration : Slightly shorter duration of action than morphine, making it suitable for specific clinical scenarios requiring quick pain relief.

Biological Activity Overview

The biological activities of APPHCl can be summarized as follows:

| Activity | Description |

|---|---|

| Analgesic Potency | Effective for moderate to severe acute pain relief via μ-opioid receptor activation. |

| Neurotransmission | Influences neurotransmitter systems, impacting conditions like depression and anxiety. |

| Synthesis Role | Serves as an intermediate in the synthesis of various pharmaceuticals, particularly analgesics. |

Case Studies and Research Findings

-

Analgesic Potency Comparison

Research has shown that derivatives of 4-phenylpiperidine, such as fentanyl, exhibit significantly higher analgesic potency compared to morphine. For instance:- Fentanyl's potency is approximately 300 times that of morphine in animal models.

- Structural modifications in 4-phenylpiperidine derivatives can enhance potency or selectivity for specific opioid receptors.

-

Neurotransmitter Interaction Studies

A study investigated the effects of 4-phenylpiperidine derivatives on dopaminergic neurotransmission. It was found that certain analogues exhibited partial agonist activity at D2 dopamine receptors, suggesting potential applications in treating psychiatric disorders . -

Safety and Toxicity Profiles

Adverse reactions associated with opioid use, including respiratory depression and potential interactions with monoamine oxidase inhibitors (MAOIs), were documented in clinical settings. These findings highlight the importance of careful patient monitoring during treatment with APPHCl derivatives .

Q & A

Q. What are the standard laboratory synthesis protocols for 4-phenoxypiperidine hydrochloride?

Q. How is purity assessed during synthesis optimization?

- Methodological Answer : Combines chromatographic (HPLC, GC-MS) and spectroscopic (NMR) methods. For example, GC-MS detects volatile impurities (e.g., unreacted phenoxy precursors), while ¹H NMR quantifies residual solvents (e.g., DMF) via integration .

II. Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of 4-phenoxypiperidine derivatives?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling reactions to reduce side products.

- Solvent Optimization : Compare DMF (high polarity) vs. THF (lower boiling point) to balance reaction rate and purity.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h at 100°C) with 10–15% yield improvement .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. XRD) for structural confirmation?

- Methodological Answer :

- Cross-validate with XRD for crystalline samples to resolve ambiguous NMR signals (e.g., piperidine ring conformation).

- Use DFT calculations (Gaussian software) to simulate NMR spectra and match experimental data .

Q. What computational strategies support 4-phenoxypiperidine’s application in drug design?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters).

- SAR Analysis : Modify phenoxy substituents (e.g., electron-withdrawing groups) and evaluate binding affinity via MD simulations .

Q. How to design stability studies for this compound under physiological conditions?

- Methodological Answer :

Q. What methodologies elucidate structure-activity relationships (SAR) for piperidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.